
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline is a chemical compound with the molecular formula C13H14ClNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline typically involves the chlorination of a quinoline precursor followed by methoxylation and methylation reactions. One common synthetic route starts with the chlorination of 5,8-dimethoxy-3,4-dimethylquinoline using thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is followed by purification steps such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 4-Chloro-8-methoxy-2-methylquinoline
- 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
58868-28-3 |
|---|---|
Formule moléculaire |
C13H14ClNO2 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-chloro-5,8-dimethoxy-3,4-dimethylquinoline |
InChI |
InChI=1S/C13H14ClNO2/c1-7-8(2)13(14)15-12-10(17-4)6-5-9(16-3)11(7)12/h5-6H,1-4H3 |
Clé InChI |
LLZYHJQXJGNLEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC2=C(C=CC(=C12)OC)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



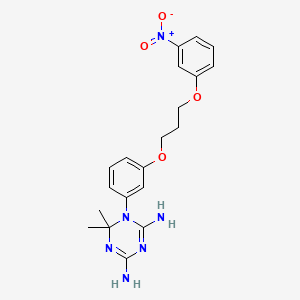
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
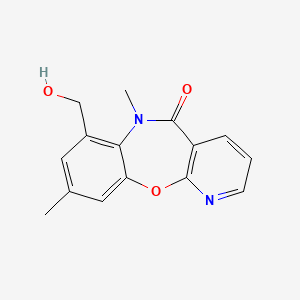
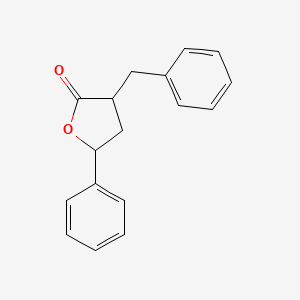

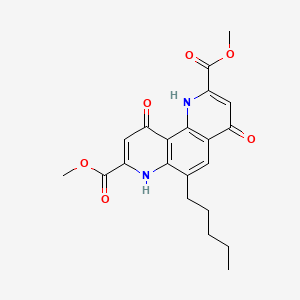
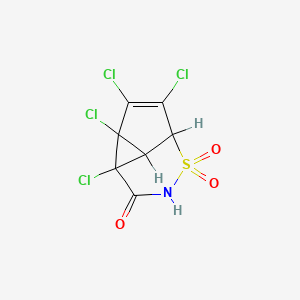
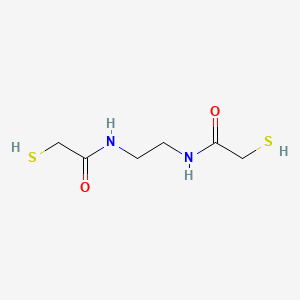
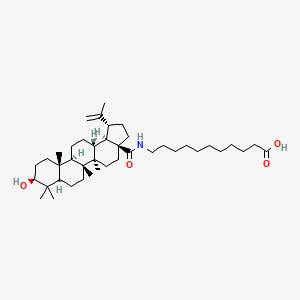
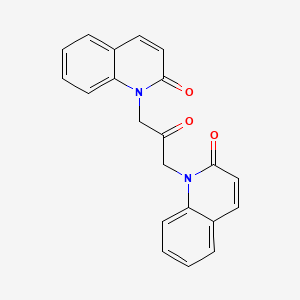


![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
